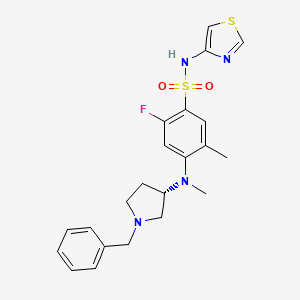
Zandatrigine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Zandatrigine involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The synthetic route typically includes the following steps:
Formation of the benzenesulfonamide core: This involves the reaction of a substituted benzene with sulfonyl chloride in the presence of a base.
Introduction of the thiazole ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.
Substitution reactions: Various substitution reactions are carried out to introduce the fluoro, methyl, and pyrrolidinyl groups onto the benzenesulfonamide core.
Analyse Des Réactions Chimiques
Zandatrigine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring or other functional groups.
Substitution: Various substitution reactions can be carried out on the aromatic ring and the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Zandatrigine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying sodium channel inhibitors and their interactions with biological targets.
Biology: The compound is used in research to understand the role of sodium channels in neuronal activity and their implications in neurological disorders.
Mécanisme D'action
Zandatrigine exerts its effects by selectively inhibiting the sodium channel protein type 8 subunit alpha (SCN8A). This inhibition reduces the excitability of neurons, thereby decreasing the likelihood of seizure activity. The compound’s molecular targets include the voltage-gated sodium channels, particularly the Nav1.6 subtype . By blocking these channels, this compound helps to stabilize neuronal membranes and prevent abnormal electrical activity.
Comparaison Avec Des Composés Similaires
Zandatrigine is unique in its selective inhibition of the Nav1.6 sodium channel, which distinguishes it from other sodium channel inhibitors. Similar compounds include:
Phenytoin: A widely used antiepileptic drug that inhibits multiple sodium channel subtypes.
Carbamazepine: Another antiepileptic drug that targets various sodium channels but lacks the selectivity of this compound.
Lamotrigine: A sodium channel inhibitor used in the treatment of epilepsy and bipolar disorder, but with a broader spectrum of activity.
This compound’s specificity for the Nav1.6 subtype makes it a promising candidate for targeted therapies with potentially fewer side effects compared to less selective sodium channel inhibitors.
Propriétés
Numéro CAS |
2154406-04-7 |
|---|---|
Formule moléculaire |
C22H25FN4O2S2 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
4-[[(3S)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H25FN4O2S2/c1-16-10-21(31(28,29)25-22-14-30-15-24-22)19(23)11-20(16)26(2)18-8-9-27(13-18)12-17-6-4-3-5-7-17/h3-7,10-11,14-15,18,25H,8-9,12-13H2,1-2H3/t18-/m0/s1 |
Clé InChI |
UCSHINHOAVARGQ-SFHVURJKSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1N(C)[C@H]2CCN(C2)CC3=CC=CC=C3)F)S(=O)(=O)NC4=CSC=N4 |
SMILES canonique |
CC1=CC(=C(C=C1N(C)C2CCN(C2)CC3=CC=CC=C3)F)S(=O)(=O)NC4=CSC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


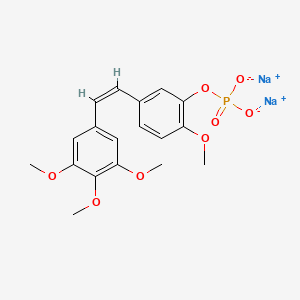
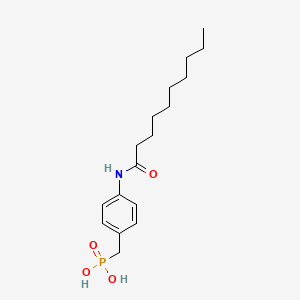
![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)
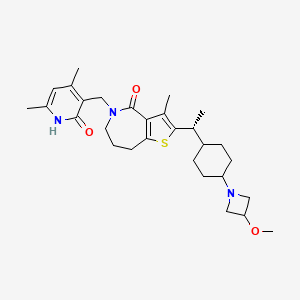

![(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one](/img/structure/B11934353.png)
![methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine](/img/structure/B11934354.png)
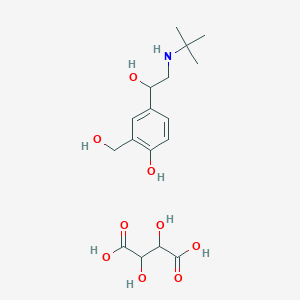
![7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B11934364.png)
![(E)-6-[(3S,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B11934365.png)


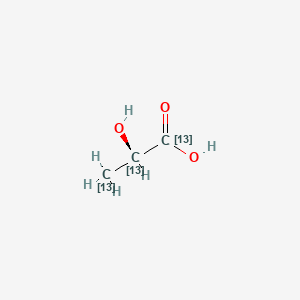
![(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B11934394.png)
